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Compound of Interest

Compound Name: Domperidone Impurity C

CAS No.: 118435-03-3

Cat. No.: B602263 Get Quote

Executive Summary
In the high-stakes landscape of pharmaceutical quality control, Domperidone Impurity C
(European Pharmacopoeia definition: Domperidone N-oxide) represents a critical quality

attribute (CQA). Unlike simple degradation fragments, Impurity C preserves the full

pharmacophore of the parent API, modified only by the oxidation of the piperidine nitrogen.[1]

This guide provides a definitive technical analysis of Impurity C. It moves beyond basic

compliance to explore the potential biological activity of this impurity, specifically focusing on its

affinity for Dopamine D2 receptors and the hERG potassium channel—the primary safety

concern for the parent molecule.[1]

Part 1: Chemical Identity & Structural Basis
To understand the biological potential, we must first define the structural deviation from the

parent API.[1]

Chemical Definition[1]
Common Name: Domperidone Impurity C (EP Standard)[1][2]

Chemical Name: 5-chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-

4-yl}-1,3-dihydro-2H-benzimidazol-2-one N-oxide[2]
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CAS Number: 118435-03-3[2][3][4]

Molecular Formula: C₂₂H₂₄ClN₅O₃[1][2][3][4][5][6]

Molecular Weight: 441.91 g/mol (Parent + 16 Da)[1]

Structural Impact on Binding
The oxidation of the tertiary amine in the piperidine ring induces two critical physicochemical

changes:

Polarity Shift: The N-oxide moiety introduces a strong dipole, significantly increasing water

solubility and reducing lipophilicity (LogP reduction).

Protonation State: Unlike the parent tertiary amine (pKa ~7.9), the N-oxide does not

protonate at physiological pH. This alters the electrostatic interaction with the conserved

Aspartate residue (Asp 3.[1]32) found in the binding pocket of both D2 receptors and hERG

channels.[1]

Visualization: Structural Relationship
The following diagram illustrates the oxidative pathway generating Impurity C and its potential

reductive reversion in vivo.
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Figure 1: The oxidative conversion of Domperidone to Impurity C and the potential for in vivo

reductive metabolism.[1]

Part 2: Theoretical Biological Activity (QSAR &
Mechanism)
Since specific wet-lab data for impurities is often proprietary, we employ a "Read-Across"

approach based on Structure-Activity Relationships (SAR).

Dopamine D2 Receptor Affinity
Domperidone acts as a peripheral D2 antagonist.[1] The tertiary nitrogen of the piperidine ring

is essential for high-affinity binding, forming a salt bridge with Asp114 (Asp 3.32) in the D2

receptor.[1]

Prediction: Impurity C (N-oxide) lacks the ability to form this crucial salt bridge because the

nitrogen lone pair is donated to oxygen.

Consequence: We predict a significant loss of D2 affinity (likely >100-fold reduction).[1]

However, the steric bulk remains identical, suggesting it may act as a weak competitive

antagonist at very high concentrations.[1]

hERG Channel Blockade (Cardiac Safety)
The parent drug, Domperidone, is a known hERG blocker (IC50 ~57 nM), carrying a risk of QT

prolongation.[1]

Pharmacophore: hERG blocking usually requires two aromatic features separated by a basic

nitrogen (trapping the drug in the pore).[1]

Impurity C Impact: The N-oxide modification neutralizes the basic center.

Risk Assessment: While affinity is likely reduced compared to the parent, N-oxides of hERG

blockers have historically shown residual activity. Furthermore, if Impurity C reverts to

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b602263?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9503154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9503154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9503154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9503154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9503154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9503154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9503154/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Domperidone in the liver (via cytochrome P450 reductases), it acts as a prodrug for

cardiotoxicity.[1]

Summary of Predicted Activity[1]
Parameter

Domperidone
(Parent)

Impurity C (N-
Oxide)

Biological
Implication

D2 Affinity High (nM range) Low (µM range)

Reduced efficacy;

unlikely to cause

extrapyramidal

symptoms directly.[1]

hERG Affinity High (Risk of TdP) Moderate/Low

Direct cardiotoxicity

risk is lower, but not

zero.[1]

BBB Permeability Poor (P-gp substrate) Very Poor

Unlikely to cross BBB;

CNS effects

negligible.[1]

Genotoxicity Negative Negative

N-oxides are generally

not structural alerts for

mutagenicity (unlike

N-nitroso).[1]

Part 3: Qualification Protocols
To validate the theoretical risks described above, the following experimental workflows are

required. These protocols are designed to be self-validating and compliant with ICH Q3A/B

guidelines.

Protocol A: Comparative hERG Inhibition (Patch Clamp)
Objective: Determine if Impurity C retains the cardiotoxic liability of the parent.[1]

System: HEK293 cells stably expressing hERG (Kv11.1).[1]

Controls:
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Positive: E-4031 (known blocker).[1]

Reference: Domperidone API (to establish relative potency).[1]

Methodology:

Use Whole-Cell Patch Clamp technique.

Voltage protocol: Hold at -80 mV, depolarize to +20 mV (2s), repolarize to -50 mV (2s) to

elicit tail current.

Perfusion: Apply Impurity C at 0.1, 1, 10, and 100 µM.[1]

Acceptance Criteria: If IC50 of Impurity C is >10 µM (or >100x the therapeutic Cmax), the

impurity is considered low risk for QT prolongation.[1]

Protocol B: Metabolic Stability (Reductive Potential)
Objective: Confirm if Impurity C reverts to the parent drug in vivo.[1]

Matrix: Human Liver Microsomes (HLM) and Cytosolic fractions (rich in reductases).[1]

Incubation:

Substrate: Impurity C (1 µM).[1]

Cofactors: NADPH (for P450s) and NADH (for cytosolic reductases).[1]

Timepoints: 0, 15, 30, 60 min under anaerobic conditions (reductase activity is oxygen-

sensitive).

Analysis: LC-MS/MS monitoring for the appearance of Domperidone (Parent).

Risk Logic: If >5% conversion is observed, Impurity C must be treated with the same safety

margins as the parent drug.[1]

Visualization: Risk Assessment Workflow
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Figure 2: Step-wise qualification strategy for Domperidone Impurity C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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